molecular formula C13H9FN2 B3054557 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- CAS No. 611205-12-0

1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-

Cat. No. B3054557
CAS RN: 611205-12-0
M. Wt: 212.22 g/mol
InChI Key: SVNOWERKDRFNGF-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-” is a derivative of 1H-Pyrrolo[2,3-b]pyridine. It has been reported to have potent activities against FGFR1, 2, and 3 . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The molecular weight of the base structure is 118.1359 .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activities . These compounds have shown potent activities against various targets, indicating that they undergo specific interactions with these targets.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves their interaction with specific biological targets. For instance, they have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . They can target CDK8 to indirectly inhibit β-catenin activity, which causes downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Future Directions

The future directions for research on 1H-Pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their therapeutic potential. Given their potent activities against various targets, these compounds could be further optimized and evaluated for their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-12-4-2-1-3-11(12)10-7-9-5-6-15-13(9)16-8-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNOWERKDRFNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437895
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611205-12-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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